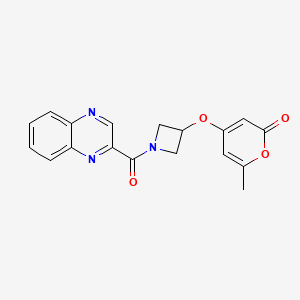
6-methyl-4-((1-(quinoxaline-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4-((1-(quinoxaline-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a compound likely to possess interesting chemical and physical properties due to its complex molecular structure that includes quinoxaline, azetidin, and pyran moieties. These structural components suggest potential applications in various fields such as materials science, pharmacology, and organic chemistry.
Synthesis Analysis
The synthesis of complex molecules like this compound typically involves multi-step organic reactions. While specific synthesis paths for this compound are not detailed, related research includes the synthesis of quinoxaline derivatives through ring transformation reactions and 1,3-dipolar cycloaddition reactions, indicating a potential methodology for synthesizing complex quinoxaline-containing compounds (Kurasawa et al., 1989); (Kim et al., 1990).
Molecular Structure Analysis
Molecular structure analysis of such compounds can be conducted using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and UV-visible spectroscopy. These methods provide insights into the molecular geometry, electronic properties, and conformational dynamics of the compound. For instance, spectral analysis and quantum chemical studies on similar quinoline derivatives have been performed to understand their molecular geometry and electronic properties (Fatma et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of this compound would be influenced by its functional groups. Research on similar compounds has explored domino reactions, which could offer insights into potential reactivity patterns and chemical transformations applicable to the target compound (Badran et al., 2018).
Physical Properties Analysis
The physical properties of such complex molecules, including melting point, solubility, and crystalline structure, can significantly impact their applicability and behavior in various environments. Although specific data on the target compound is unavailable, similar studies on the physical properties of related compounds could provide valuable parallels (Zeyada et al., 2016).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and nucleophilicity, of this compound, would depend on the functional groups present in the molecule. Studies on related quinoline and pyrano derivatives could offer insights into chemical behaviors like electrophilic substitution reactions, cycloaddition reactions, and potential sites for reactivity (Wang et al., 2004).
Applications De Recherche Scientifique
Photovoltaic and Electronic Applications
- Quinoline derivatives, similar in structure to the compound , have been explored for their photovoltaic properties. For instance, studies have demonstrated that certain quinoline derivatives can be used in the fabrication of organic–inorganic photodiode devices, showing significant photovoltaic properties under both dark and illuminated conditions. These materials have potential applications in solar cells and other electronic devices due to their ability to convert light into electrical energy efficiently (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial and Antifungal Activities
- Research on quinoline and pyran derivatives has also revealed antimicrobial and antifungal properties. Some studies have synthesized compounds that were tested against various microorganisms, showing a range of antimicrobial activities. This suggests potential for the development of new antimicrobial agents that could be used in treating infections resistant to current medications (Vyas, Chauhan, & Parikh, 2007).
Anticancer Research
- The structural analogues of quinoline have been evaluated for their anticancer properties. Certain derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including leukemia and lung carcinoma. This highlights the potential of quinoline derivatives in the development of new anticancer therapies, offering hope for more effective treatments against a range of cancers (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Anti-Inflammatory Applications
- In addition to antimicrobial and anticancer activities, quinoline derivatives have been investigated for their anti-inflammatory properties. Research into pyrano[3,2-c]quinoline analogues, for instance, has shown promising results in inhibiting cytokine release, suggesting potential applications in treating inflammatory diseases (Upadhyay, Dodia, Khunt, Chaniara, & Shah, 2018).
Propriétés
IUPAC Name |
6-methyl-4-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-6-12(7-17(22)24-11)25-13-9-21(10-13)18(23)16-8-19-14-4-2-3-5-15(14)20-16/h2-8,13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEJYAZTOBULMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,3-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2496484.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2496485.png)
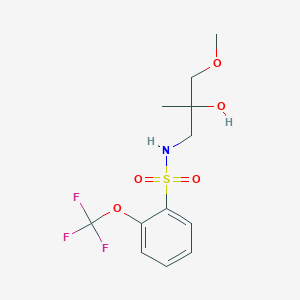
![N-[1-[2-(3-Methoxyphenyl)acetyl]-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2496487.png)

![5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2496491.png)
![[5-(Acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl acetate](/img/structure/B2496492.png)

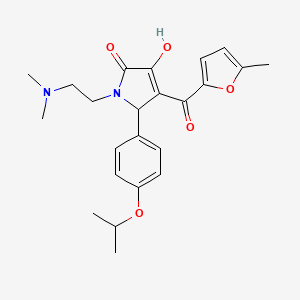
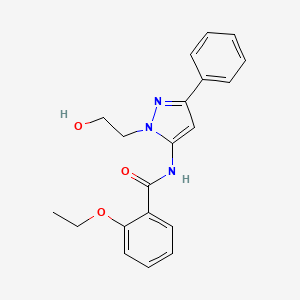

![2-Chloro-N,N-bis[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B2496504.png)
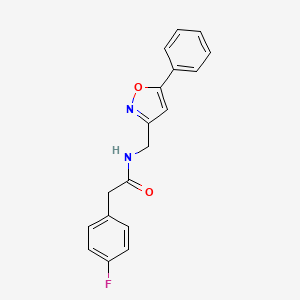
![N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide](/img/structure/B2496507.png)